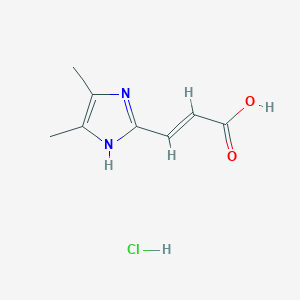

(2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride

Description

(2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride is a synthetic organic compound featuring a conjugated α,β-unsaturated carboxylic acid backbone linked to a dimethyl-substituted imidazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

(E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-5-6(2)10-7(9-5)3-4-8(11)12;/h3-4H,1-2H3,(H,9,10)(H,11,12);1H/b4-3+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWGKEXRUWFSRF-BJILWQEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C=CC(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N1)/C=C/C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups at the 4 and 5 positions. This step may involve the use of methylating agents under controlled conditions.

Attachment of the Propenoic Acid Moiety: The propenoic acid moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone. This step is typically carried out under acidic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propenoic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing imidazole rings exhibit anticancer properties. A study on derivatives of imidazole, including (2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, demonstrated their potential to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's structure allows for interactions with protein targets that are critical in cancer progression.

Inhibition of Protein–Protein Interactions

One of the notable applications of this compound is its role in inhibiting protein–protein interactions (PPIs), particularly in the context of STAT3 signaling pathways. STAT3 is a transcription factor implicated in various cancers. Studies have shown that derivatives of imidazole can effectively disrupt the dimerization of STAT3, thereby reducing its activity and offering a therapeutic strategy against tumors associated with aberrant STAT3 signaling .

Biochemical Applications

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of certain kinases that play a role in cell signaling and metabolism. This inhibition can have downstream effects on cellular processes such as proliferation and apoptosis .

Antimicrobial Properties

Compounds with imidazole moieties have been reported to possess antimicrobial properties. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Material Science

Synthesis of Functional Materials

This compound can be utilized in the synthesis of functional materials due to its unique chemical structure. For example, it can serve as a building block for creating polymers or hybrid materials with tailored properties for applications in electronics or photonics .

Case Studies

Mechanism of Action

The mechanism of action of (2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibiting or activating their function.

Interact with Receptors: Modulating signal transduction pathways.

Affect Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural differentiator is the 4,5-dimethyl substitution on the imidazole ring. Below is a comparative analysis with related derivatives:

Biological Activity

(2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, also known as a derivative of imidazole, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features an imidazole ring, which is known for its biological significance. The presence of the 4,5-dimethyl substituents on the imidazole ring enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds containing imidazole moieties can interact with various biological targets, including enzymes and receptors. The biological activity of this compound is primarily attributed to:

- Inhibition of Protein–Protein Interactions (PPIs) : Imidazole derivatives have been studied for their ability to inhibit PPIs, which are crucial in various signaling pathways. The compound may disrupt interactions between proteins involved in cancer progression and inflammation .

- Antioxidant Activity : Some studies suggest that imidazole derivatives can modulate oxidative stress responses by interacting with key regulatory proteins like Nrf2, which is essential for cellular defense against oxidative damage .

Table 1: Biological Activities of this compound

Case Studies

- Inhibition of STAT3 : One notable study evaluated the compound's effect on the STAT3 signaling pathway, a target in many cancers. The compound was found to inhibit STAT3 with an IC50 value indicating significant potency against this pathway .

- Oxidative Stress Modulation : Another investigation focused on the compound's role in modulating oxidative stress responses through the Nrf2 pathway. The results demonstrated that the compound could enhance the expression of antioxidant enzymes, suggesting a protective role against cellular damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.